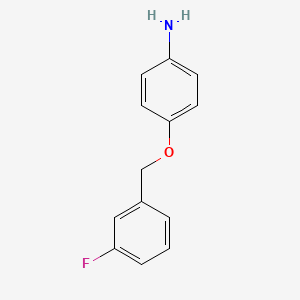

![molecular formula C21H20ClN3O3S B2895693 N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide CAS No. 449791-73-5](/img/structure/B2895693.png)

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

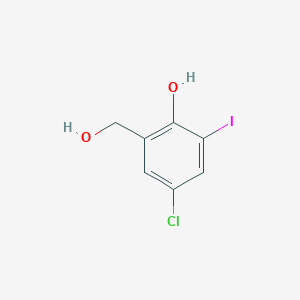

“N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide” is a chemical compound with the molecular formula C20H19ClN4O5S2 . It has an average mass of 494.972 Da and a monoisotopic mass of 494.048523 Da . The compound has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Molecular Structure Analysis

The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 123.1±0.5 cm3, and a molar volume of 316.7±7.0 cm3 . It also has a polar surface area of 135 Å2 and a polarizability of 48.8±0.5 10-24 cm3 .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . Its ACD/LogP value is 2.10, and its ACD/LogD values are 2.34 at both pH 5.5 and 7.4 . The compound’s surface tension is 64.4±7.0 dyne/cm .Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide have demonstrated significant antimicrobial and antifungal properties. Studies have synthesized and evaluated various derivatives for their effectiveness against bacterial and fungal pathogens. For instance, pyrazoline derivatives have shown potent to weak activity, suggesting their potential use in developing new antimicrobial agents (Behalo, 2010).

Antiviral and Cytotoxic Activities

Research on pyrazole- and isoxazole-based heterocycles has revealed their antiviral properties, particularly against Herpes simplex type-1 (HSV-1), as well as cytotoxic activities. This indicates their applicability in antiviral therapies and cancer research (Dawood et al., 2011).

Anti-inflammatory Agents

Several studies have developed compounds with pyrazole, isoxazole, and other heterocyclic cores, showing significant anti-inflammatory activities. These findings open avenues for new therapeutic agents to manage inflammation-related disorders (Kendre et al., 2015).

Anticancer Agents

Compounds featuring the pyrazole moiety have been synthesized and evaluated for their anticancer activities. For example, molecular docking and quantum chemical calculations have identified compounds with promising anticancer potential, offering insights into the development of novel anticancer therapies (Katariya et al., 2021).

Corrosion Inhibition

In addition to biomedical applications, derivatives of N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide have been studied for their application in corrosion inhibition. These compounds have shown high efficiency in protecting metals from corrosion, highlighting their industrial significance (Saraswat & Yadav, 2020).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various biological targets, such as mitochondrial cytochrome-bc1 complex .

Mode of Action

It’s known that some related compounds act through the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain .

Biochemical Pathways

The inhibition of mitochondrial respiration can disrupt important cellular biochemical processes, leading to the cessation of fungal growth .

Result of Action

The inhibition of mitochondrial respiration can lead to the disruption of important cellular biochemical processes .

Action Environment

It’s known that environmental factors can significantly affect the action of similar compounds .

properties

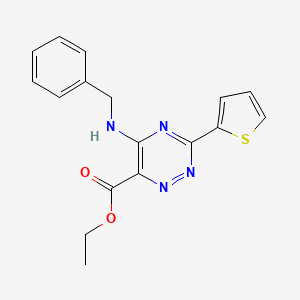

IUPAC Name |

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-29(27,28)13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMLHYGBSYCIKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2895618.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone](/img/structure/B2895619.png)

![1,4-Dioxaspiro[4.6]undecan-8-amine](/img/structure/B2895625.png)

![2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2895626.png)